![molecular formula C18H19N3O4 B252256 N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-6-methylpyridine-3-carboxamide](/img/structure/B252256.png)
N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-6-methylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-6-methylpyridine-3-carboxamide, commonly known as DBeQ, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. DBeQ is a selective inhibitor of the heat shock protein 90 (Hsp90), a molecular chaperone that plays a crucial role in the folding, stabilization, and activation of various client proteins.
Mechanism of Action
DBeQ selectively binds to the ATP-binding site of N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-6-methylpyridine-3-carboxamide, preventing the ATP-dependent conformational changes required for the stabilization and activation of client proteins. This leads to the degradation of N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-6-methylpyridine-3-carboxamide-dependent client proteins, resulting in the inhibition of their downstream signaling pathways.
Biochemical and physiological effects:
DBeQ has been shown to have a potent inhibitory effect on N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-6-methylpyridine-3-carboxamide-dependent client proteins in various cell lines and animal models. This leads to a wide range of biochemical and physiological effects, including the inhibition of cell growth and survival, the induction of apoptosis, the inhibition of angiogenesis, and the modulation of immune responses.
Advantages and Limitations for Lab Experiments
DBeQ has several advantages for lab experiments, including its high potency and selectivity, its ability to target multiple signaling pathways, and its potential for use in combination therapy. However, DBeQ also has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.
Future Directions
There are several future directions for the study of DBeQ, including the optimization of its pharmacokinetic properties, the identification of new N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-6-methylpyridine-3-carboxamide-dependent client proteins, the development of combination therapies, and the exploration of its potential in other diseases, such as viral infections and metabolic disorders. Additionally, the use of DBeQ as a tool compound for the study of N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-6-methylpyridine-3-carboxamide-dependent signaling pathways may provide valuable insights into the mechanisms of various diseases and the development of new therapeutic strategies.
Synthesis Methods
The synthesis of DBeQ involves a multistep process that includes the reaction of 3-acetyl-6-methylpyridine with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, followed by the reaction of the resulting product with N-tert-butoxycarbonyl-1,2-ethylenediamine. The final step involves the deprotection of the N-terminus to yield DBeQ. The synthesis of DBeQ has been optimized to produce high yields and purity.
Scientific Research Applications
DBeQ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer, DBeQ has been shown to inhibit the growth and survival of cancer cells by targeting N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-6-methylpyridine-3-carboxamide-dependent client proteins, such as HER2, EGFR, and Akt. In neurodegenerative disorders, DBeQ has been shown to protect neuronal cells from protein misfolding and aggregation, which are hallmarks of diseases such as Alzheimer's and Parkinson's. In inflammatory diseases, DBeQ has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
properties
Molecular Formula |
C18H19N3O4 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)ethyl]-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C18H19N3O4/c1-12-2-3-14(11-21-12)18(23)20-7-6-19-17(22)13-4-5-15-16(10-13)25-9-8-24-15/h2-5,10-11H,6-9H2,1H3,(H,19,22)(H,20,23) |
InChI Key |
XCESFPVPURELAI-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=CC3=C(C=C2)OCCO3 |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.